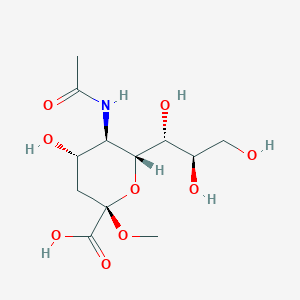

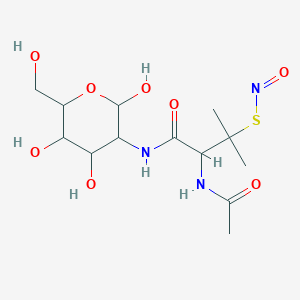

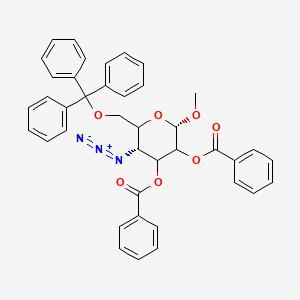

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside involves multiple steps, starting from methyl 4-azido-4-deoxy-α-D-glucopyranoside. Tritylation of this compound gives the 6-trityl ether, which is then converted into its 2,3-dibenzoate. This compound undergoes further transformations through oxidation, esterification, reduction, and benzoylation to yield various derivatives with established structures and conformations confirmed by NMR analysis (Kotick et al., 1969).

Molecular Structure Analysis

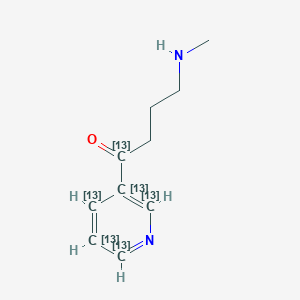

The molecular structure of Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside is characterized by the presence of azido, benzoate, and trityl groups attached to a glucopyranoside framework. The azido group introduces a reactive functionality that can be utilized in subsequent chemical transformations. NMR spectroscopy plays a crucial role in confirming the structure and conformation of synthesized derivatives.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidation, esterification, reduction, and benzoylation, to produce a range of derivatives. These reactions exploit the reactivity of the azido group and the protective capabilities of the benzoate and trityl groups, allowing for controlled modifications of the molecule (Kotick et al., 1969).

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside has been utilized in synthetic studies of nucleoside antibiotics. It plays a crucial role in the synthesis of complex carbohydrate structures, demonstrating its value in the field of organic synthesis and medicinal chemistry (Kotick, Klein, Watanabe, & Fox, 1969).

Chemical Synthesis and Modifications

- The compound is a key intermediate in the chemical synthesis of various sugars and sugar derivatives. For instance, it has been used in the preparation of certain aminosaccharides, which are vital in the study of glycoscience (Lloyd, Evans, & Fielder, 1972).

Building Blocks for Novel Compounds

- It serves as a building block for creating novel cyclodextrin-like compounds and disaccharide derivatives. These compounds have applications in drug design and the development of new therapeutic agents (Wang, Sakairi, & Kuzuhara, 1993).

Antibiotic Activity Synthesis

- The compound is instrumental in synthesizing disaccharides with antibiotic activity, demonstrating its potential in developing new antibiotics and antimicrobial agents (Lockhoff, Stadler, Petersen, & Endermann, 1983).

Heparin Fragments Synthesis

- Its derivatives have been used in synthesizing heparin fragments, which are significant in medical research, particularly in understanding blood coagulation and developing anticoagulant therapies (Petitou et al., 1986).

Propriétés

IUPAC Name |

[(2S,5R)-5-azido-3-benzoyloxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H35N3O7/c1-46-39-36(50-38(45)29-19-9-3-10-20-29)35(49-37(44)28-17-7-2-8-18-28)34(42-43-41)33(48-39)27-47-40(30-21-11-4-12-22-30,31-23-13-5-14-24-31)32-25-15-6-16-26-32/h2-26,33-36,39H,27H2,1H3/t33?,34-,35?,36?,39+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCBEOKIHHOARQ-QMKOAMETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C(C([C@@H](C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H35N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.